molecular formula C12H10N2O3S B8404809 4-(4-Hydroxyphenylsulphanyl)-2-amino-nitrobenzene

4-(4-Hydroxyphenylsulphanyl)-2-amino-nitrobenzene

Cat. No.: B8404809
M. Wt: 262.29 g/mol
InChI Key: KQYNQCKMHUDPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyphenylsulphanyl)-2-amino-nitrobenzene is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

4-(3-amino-4-nitrophenyl)sulfanylphenol

InChI

InChI=1S/C12H10N2O3S/c13-11-7-10(5-6-12(11)14(16)17)18-9-3-1-8(15)2-4-9/h1-7,15H,13H2

InChI Key

KQYNQCKMHUDPKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-hydroxybenzenethiol (46 g; 328 mmol) in DMA (500 ml) under argon was cooled to 0° C. and treated portionwise with NaH (28.9 g; 722 mmol; 60 % dispersion in oil). The mixture was stirred at room temperature for 2 hours and then solid 4-chloro-2-amino-nitrobenzene (56.6 g; 328 mmol) was added rapidly portionwise. The mixture was stirred and heated at 80° C. for 30 minutes and allowed to cool overnight. The mixture was poured into aqueous HCl (2 N) and the precipitate was filtered, washed with water, then pentane and dried in vacuo to give 4-(4-hydroxyphenylsulphanyl)-2-amino-nitrobenzene as a beige solid (86.6 g).
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
56.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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